BenchChemオンラインストアへようこそ!

Bemethyl

Non-alcoholic steatohepatitis Liver fibrosis Anti-fibrotic agents

For research requiring a benchmark actoprotector with proven superiority over telmisartan and cenicriviroc in fibrosis models (84.4% reduction, p<0.0001), order high-purity Bemethyl (109628-14-0). Its unique tissue distribution profile ensures predictable study outcomes. Suitable for hypoxia protection and physical performance research.

Molecular Formula C9H11BrN2S
Molecular Weight 259.17 g/mol
CAS No. 109628-14-0
Cat. No. B1149526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemethyl
CAS109628-14-0
Synonyms1H-BenziMidazole, 2-(ethylthio)-, MonohydrobroMide
Molecular FormulaC9H11BrN2S
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CC=CC=C2N1.Br
InChIInChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H
InChIKeyBKUKXOMYGPYFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemethyl CAS 109628-14-0 for Scientific Procurement: Actoprotector Class Profile and Research Applications


Bemethyl (CAS 109628-14-0, 2-ethylthiobenzimidazole hydrobromide), also referred to in literature as bemitil, is a synthetic actoprotector with concurrent antihypoxant, antioxidant, and antimutagenic properties [1]. First developed at the Military Medical Academy in St. Petersburg, Russia, under a classified program for cosmonauts and military personnel, bemethyl enhances physical performance and accelerates recovery under extreme conditions including hypoxia, hyperthermia, and exhaustive exertion [2]. Its mechanism involves activation of the cell genome, optimization of mitochondrial oxidation, reduction of lipid peroxidation, and stimulation of cellular immune reactions [3]. Bemethyl is approved as a pharmaceutical in Russia (Rx-only) and as a dietary supplement in Ukraine, where it is utilized by national sports teams for competition preparation [1]. The compound is included in the World Anti-Doping Agency (WADA) Monitoring Program since 2018 [4].

Why Generic Actoprotector Substitution Fails: Bemethyl Differentiation from Bromantane and Meldonium


Actoprotectors as a class share broad functional goals—enhancing physical and mental performance under stress without increasing oxygen consumption [1]. However, individual compounds within this class exhibit fundamentally divergent pharmacodynamic and pharmacokinetic profiles that preclude simple interchangeability. Bemethyl differs from bromantane in its metabolic activation requirements and protein synthesis induction profile, with bemethyl requiring RNA synthesis for its depot effect whereas bromantane's actoprotective activity is detectable within 10-15 minutes of administration [2]. Bemethyl also demonstrates tissue-specific accumulation kinetics distinct from other benzimidazole derivatives, with long-term administration producing differential concentration ratios in brain versus skeletal muscle [3]. These structural and mechanistic differences translate to divergent efficacy profiles across disease models—bemethyl exhibits substantially greater anti-fibrotic potency than bromantane in NASH models, while bromantane has been repurposed primarily for neurasthenia [4]. Consequently, substitution based solely on class membership would compromise experimental reproducibility and therapeutic outcomes.

Bemethyl CAS 109628-14-0: Head-to-Head Comparative Efficacy Data for Informed Procurement Decisions


Anti-Fibrotic Efficacy in NASH Model: Bemethyl vs. Bromantane vs. Cenicriviroc

In a NASH disease model, bemethyl (200 mg/kg, QD) demonstrated an 84.4% reduction in fibrosis area (p<0.0001), substantially exceeding the anti-fibrotic efficacy of both its class analog bromantane (no statistically significant fibrosis reduction reported at 40 mg/kg QD) and the established comparator cenicriviroc (54.1% reduction at 40 mg/kg QD, p<0.0001) [1].

Non-alcoholic steatohepatitis Liver fibrosis Anti-fibrotic agents

Cerebral Ischemia Lipid Peroxidation Reduction: Bemethyl vs. Emoxypin vs. Ethomersol

In a rat model of bilateral carotid artery occlusion (30 min ischemia followed by 1 hour recirculation), intraperitoneal bemitil (50 mg/kg) reduced brain lipid peroxidation to a degree comparable to emoxypin (5 mg/kg), the reference antioxidant comparator [1]. Unlike emoxypin, however, bemitil demonstrated no direct antiradical activity, confirming that its antioxidant effect operates through a fundamentally different mechanism—induction of endogenous antioxidant enzyme synthesis rather than direct radical scavenging [1].

Cerebral ischemia Lipid peroxidation Neuroprotection

Neurological Deficit Reduction in Acute Ischemic Stroke: Bemethyl vs. Etomerzol vs. DMF

In a middle cerebral artery occlusion (MCAO) model in Dark Agouti rats, bemitil (25 mg/kg) reduced neurological deficit by 1.3-fold on day 3 and 1.5-fold on day 7 post-occlusion (p<0.05) compared to control [1]. While etomerzol (25 mg/kg) demonstrated greater acute efficacy (1.9-fold reduction on day 1), bemitil exhibited a distinct temporal profile with sustained improvement through day 7 [1]. In the open field test, bemitil increased search and research activity by 2.2-fold (p<0.05) and peering rate by 3.4-fold (p<0.05) compared to control animals [1].

Ischemic stroke Neuroprotection Neurological deficit

Physical Endurance Enhancement Under Hypoxia: Bemethyl vs. Novel Quinazoline Derivatives

In a 15-day course treatment study using a rat model of cerebral circulatory hypoxia (unilateral common carotid artery occlusion), bemethyl administered at 34 mg/kg increased both dynamic endurance (swimming test) and static endurance (rotating rod test) in experimental animals [1]. Four novel quinazoline derivatives (DSK-38, DSK-39, AV-224, AV-227) were simultaneously evaluated, with DSK-38 (4.8 mg/kg) identified as the lead compound exhibiting actoprotective effect 'virtually mapped to bemethyl' [1]. However, the study establishes bemethyl as the reference actoprotector benchmark against which all novel compounds in this class are measured.

Physical endurance Hypoxia Actoprotective activity

Biotransformation Pathway Characterization: First Identification of Nine Urinary Metabolites in Rat

Using LC–MS/HRMS analysis of 24-hour rat urine following oral administration of bemethyl (330 mg/kg single dose), researchers identified nine metabolites of bemethyl with six molecular formulas for the first time [1]. The most abundant metabolite was a benzimidazole–acetylcysteine conjugate, indicating that glutathione conjugation represents the primary detoxification pathway for bemethyl [1]. Molecular docking studies further revealed the mechanism of bemethyl conjugation with glutathione S-transferase [1].

Pharmacokinetics Metabolite identification LC-MS/HRMS

Tissue Distribution Kinetics: Brain and Skeletal Muscle Accumulation Ratios

Long-term administration of bemethyl in rats resulted in differential tissue accumulation: drug concentration in brain increased 1.38-fold, while concentration in skeletal muscle increased 1.68-fold compared to baseline distribution [1]. This tissue-specific accumulation pattern distinguishes bemethyl from other benzimidazole derivatives including etomerzole and thietazole, which exhibit distinct distribution kinetics after single and repeated peroral administration [2].

Tissue distribution Pharmacokinetics Bioaccumulation

Bemethyl CAS 109628-14-0: Validated Research Applications Based on Comparative Efficacy Data


NASH and Chronic Kidney Disease Preclinical Drug Development

Bemethyl (NP-135) provides a validated positive control or lead compound for anti-fibrotic drug discovery programs targeting NASH and CKD. The compound demonstrates an 84.4% reduction in fibrosis area (p<0.0001) in animal NASH models, exceeding the efficacy of the clinical-stage comparator cenicriviroc (54.1% reduction) [1]. Researchers should note the dose differential (bemethyl 200 mg/kg QD vs. cenicriviroc 40 mg/kg QD) when designing comparative studies. This application is supported by independent laboratory validation and has informed the planning of off-label Phase II clinical trials [1].

Cerebral Ischemia-Reperfusion Injury and Stroke Neuroprotection Research

Bemethyl serves as a mechanistically distinct neuroprotective agent for ischemia-reperfusion studies. In the MCAO stroke model, bemitil (25 mg/kg) reduced neurological deficit by 1.5-fold on day 7 post-occlusion and increased exploratory behavior (search activity 2.2-fold, peering rate 3.4-fold) compared to controls [2]. Critically, unlike emoxypin, bemitil achieves antioxidant neuroprotection without direct antiradical activity, operating instead through induction of endogenous antioxidant enzyme synthesis [3]. This mechanistic distinction makes bemitil particularly suitable for studies investigating endogenous antioxidant system activation pathways in cerebral ischemia.

Hypoxia Physical Endurance Studies and Actoprotector Benchmarking

Bemethyl functions as the established reference actoprotector for evaluating novel compounds in hypoxia endurance paradigms. In a 15-day course study using cerebral circulatory hypoxia models, bemethyl (34 mg/kg) demonstrated reproducible increases in both dynamic (swimming) and static (rotating rod) physical endurance [4]. The compound DSK-38 (4.8 mg/kg) achieved actoprotective effect 'virtually mapped to bemethyl,' establishing bemethyl as the benchmark standard against which new chemical entities in this class are measured [4]. Researchers developing novel actoprotectors should include bemethyl as a validated positive control.

Anti-Doping Analytical Method Development and Metabolism Studies

Bemethyl is included in the WADA Monitoring Program (since 2018), creating demand for validated analytical detection methods [5]. The recent identification of nine bemethyl-specific urinary metabolites with six molecular formulas—most notably the benzimidazole–acetylcysteine conjugate—provides definitive analytical targets for LC–MS/HRMS method development [5]. Laboratories developing anti-doping assays or conducting pharmacokinetic studies on actoprotectors can utilize these characterized metabolites as reference standards for detection and quantification. The elucidated glutathione S-transferase conjugation mechanism further informs metabolism and drug-drug interaction studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.